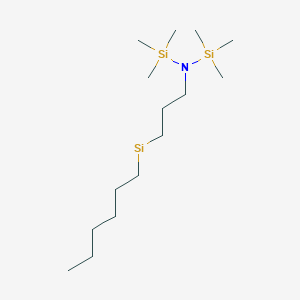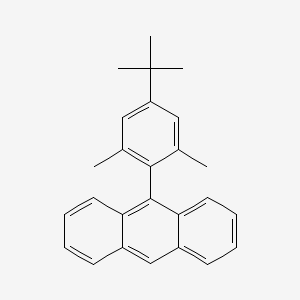
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound with the molecular formula C26H26. It is characterized by its anthracene core substituted with a 4-tert-butyl-2,6-dimethylphenyl group. This compound is known for its unique structural properties, which include multiple aromatic rings and a tert-butyl group that provides steric hindrance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material and 4-tert-butyl-2,6-dimethylbenzene as the alkylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Anthracene + 4-tert-butyl-2,6-dimethylbenzene → this compound
- Catalyst: AlCl3
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic aromatic substitution reactions can occur at the anthracene core or the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
- Oxidation : KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
- Reduction : LiAlH4 in ether, NaBH4 in methanol.
- Substitution : Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
- Oxidation : Anthraquinone derivatives.
- Reduction : Reduced anthracene derivatives.
- Substitution : Brominated or nitrated anthracene derivatives.
科学研究应用
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene has diverse applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
- Biology : Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
- Medicine : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
- Industry : Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
作用机制
The mechanism of action of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer reactions, influencing redox processes within cells.
相似化合物的比较
Similar Compounds:
- 9-Phenylanthracene
- 9-(4-Methylphenyl)anthracene
- 9-(4-Ethylphenyl)anthracene
Uniqueness: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other phenyl-substituted anthracenes, making it a valuable compound for specific applications in materials science and organic electronics.
属性
CAS 编号 |
648418-75-1 |
|---|---|
分子式 |
C26H26 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
9-(4-tert-butyl-2,6-dimethylphenyl)anthracene |
InChI |
InChI=1S/C26H26/c1-17-14-21(26(3,4)5)15-18(2)24(17)25-22-12-8-6-10-19(22)16-20-11-7-9-13-23(20)25/h6-16H,1-5H3 |
InChI 键 |
GOLOMKBKCYSNHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
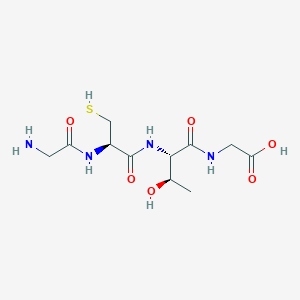
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
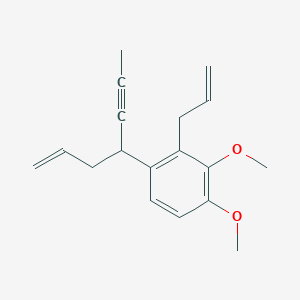
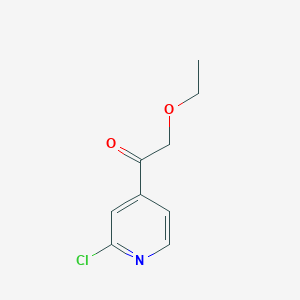
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
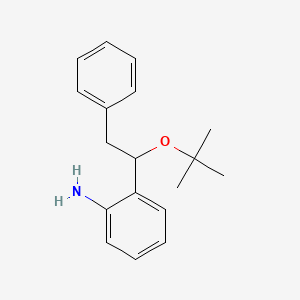
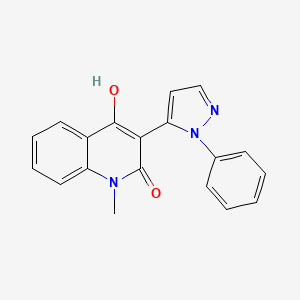
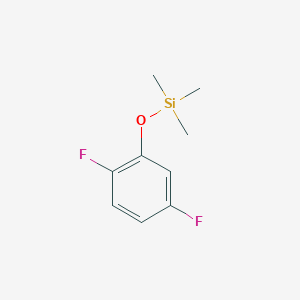
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
